2-Bromo-5-methoxy-4-(trifluoromethyl)aniline
Description
2-Bromo-5-methoxy-4-(trifluoromethyl)aniline (CAS: Not explicitly provided; molecular formula: C₈H₇BrF₃NO) is a halogenated aniline derivative featuring a bromine atom at position 2, a methoxy group at position 5, and a trifluoromethyl group at position 2. It is synthesized via bromination of 3-methoxy-4-(trifluoromethyl)aniline using Br₂ in dioxane, achieving a 97% yield . The compound is characterized by distinct electronic properties due to the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, making it valuable in pharmaceutical and agrochemical intermediates.
Properties
IUPAC Name |
2-bromo-5-methoxy-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-3-6(13)5(9)2-4(7)8(10,11)12/h2-3H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFDHHXRRSOFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the bromination of 5-methoxy-4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted anilines or biaryl compounds .
Scientific Research Applications
2-Bromo-5-methoxy-4-(trifluoromethyl)aniline is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the synthesis of bioactive compounds for studying biological processes.
Medicine: As an intermediate in the development of pharmaceuticals, particularly those containing trifluoromethyl groups which are known for their biological activity.
Industry: Used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Trifluoromethyl Anilines
a. 2-Bromo-4-(trifluoromethyl)aniline (CAS 57946-63-1)
- Synthesis : Similar bromination methods apply, but yields and purification steps may vary due to substituent positions .
b. 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3)
- Structural Difference : Bromine at position 5 and trifluoromethyl at position 2.
- Impact: The altered substituent positions may lead to different regioselectivity in coupling reactions (e.g., Suzuki or Sonogashira) compared to the target compound .
c. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)
- Structural Difference : Fluorine at position 2 and bromine at position 4.
- Impact: Fluorine’s strong electron-withdrawing effect enhances the compound’s stability but may reduce nucleophilicity at the amino group compared to the methoxy-containing target compound .
Methoxy-Containing Trifluoromethyl Anilines
a. 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline (CAS 1373920-70-7)
- Structural Difference : Bromine at position 3 and methoxy at position 4.
- Impact : The shifted bromine and methoxy groups alter steric interactions, affecting crystal packing and solubility. This compound has a molecular weight of 270.05 g/mol, identical to the target compound, but distinct NMR profiles .
b. 4-Methoxy-3-(trifluoromethyl)aniline
- Structural Difference : Methoxy at position 4 and trifluoromethyl at position 3.
- Impact: The absence of bromine reduces molecular weight (C₈H₈F₃NO) and may enhance solubility in polar solvents. This compound is often used in boronic acid derivatives for cross-coupling reactions .
Multi-Halogenated Anilines
a. 4-Bromo-2-iodo-5-(trifluoromethyl)aniline (CAS 868692-81-3)
- Structural Difference : Iodine at position 2 and bromine at position 4.
b. 2-Chloro-5-methyl-4-(trifluoromethyl)aniline (CAS 1805644-84-1)
Cholinesterase Inhibition
- Target Compound: Not directly studied, but derivatives of 4-(trifluoromethyl)aniline show IC₅₀ values <50 µM for butyrylcholinesterase (BChE). The methoxy group may enhance binding affinity through hydrogen bonding .
- Comparisons: 4-Chloroaniline Derivatives: Exhibit similar BChE inhibition to brominated analogs, suggesting halogen type (Cl vs. Br) has minimal impact on activity .
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Activity/Use |
|---|---|---|---|---|---|
| 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline | - | C₈H₇BrF₃NO | 270.05 | Br (2), OMe (5), CF₃ (4) | Pharmaceutical intermediate |
| 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline | 1373920-70-7 | C₈H₇BrF₃NO | 270.05 | Br (3), OMe (4), CF₃ (5) | Not reported |
| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | 535-52-4 | C₇H₅BrF₄N | 262.02 | Br (4), F (2), CF₃ (5) | Agrochemical synthesis |
| 2-Chloro-5-methyl-4-(trifluoromethyl)aniline | 1805644-84-1 | C₈H₇ClF₃N | 209.60 | Cl (2), Me (5), CF₃ (4) | Low cholinesterase inhibition |
Biological Activity
2-Bromo-5-methoxy-4-(trifluoromethyl)aniline is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H8BrF3N
- Molecular Weight : 168.06 g/mol
This compound features a trifluoromethyl group, which has been shown to enhance biological activity in various compounds by improving their lipophilicity and metabolic stability.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 15.6 |
These findings indicate that the compound is particularly effective against Klebsiella pneumoniae , which is notable for its role in hospital-acquired infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown promising antifungal activity.
Antifungal Efficacy Data
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 31.2 |
| Aspergillus niger | 62.5 |
The compound's antifungal activity was assessed using standard susceptibility testing methods, revealing that it outperforms several conventional antifungal agents like fluconazole in certain cases .
The biological activity of this compound is attributed to its structural features, particularly the trifluoromethyl group. This group enhances the compound's ability to penetrate bacterial membranes and disrupt essential cellular processes. Studies suggest that the compound may inhibit key enzymes involved in cell wall synthesis and disrupt nucleic acid metabolism .
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial efficacy of various substituted anilines, including this compound, against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that this compound exhibited a significant bactericidal effect with an MIC comparable to that of gentamicin . -
Antifungal Activity Evaluation :
Another study focused on the antifungal properties of this compound against several fungal pathogens. The results showed that it effectively inhibited the growth of Candida albicans and Aspergillus niger at low concentrations, suggesting potential therapeutic applications in treating fungal infections .
Q & A
Basic: What are the standard synthetic routes for 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of an aniline core. Key steps include:
- Nitration and Bromination: Nitration of a precursor (e.g., 4-(trifluoromethyl)aniline) introduces a nitro group, followed by bromination using reagents like Br₂/FeBr₃ or NBS. Reaction temperatures (0–25°C) and solvent polarity (e.g., DCM vs. acetic acid) critically influence regioselectivity and yield .
- Methoxy Group Introduction: Methoxylation via nucleophilic substitution (e.g., using NaOMe/CuI) or O-methylation of a hydroxyl intermediate .
Optimization Strategies:
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Use catalytic systems (e.g., Pd for coupling reactions) to enhance efficiency .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FTIR and FT-Raman: Identify functional groups (e.g., -NH₂, C-F, C-Br) through vibrational modes. B3LYP/6-311++G** computational models aid in assigning peaks .
- NMR: ¹H/¹³C NMR resolves substituent positions (e.g., methoxy at C5, trifluoromethyl at C4). ¹⁹F NMR is critical for confirming CF₃ group integrity .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (C₈H₆BrF₃NO) and detects isotopic patterns for bromine .
Basic: How does the compound’s reactivity differ from structurally similar analogs?
Methodological Answer:
The bromine and trifluoromethyl groups dictate distinct reactivity:
- Electrophilic Substitution: Bromine deactivates the ring, directing incoming electrophiles to meta/para positions relative to itself. The electron-withdrawing CF₃ group further reduces aromatic reactivity compared to non-fluorinated analogs .
- Nucleophilic Displacement: Bromine at C2 is susceptible to substitution (e.g., Suzuki coupling) under Pd catalysis, enabling derivatization .
Comparative Table of Analog Reactivity:
| Compound | Key Substituents | Reactivity Notes |
|---|---|---|
| 4-Bromo-2-(trifluoromethyl)aniline | Br (C4), CF₃ (C2) | Higher electrophilic resistance |
| 5-Bromo-2-ethoxy analog | Ethoxy (C2) vs. Methoxy (C5) | Altered steric effects in substitutions |
| 2-Bromo-5-difluoromethoxy analog | OCF₂H (C5) | Enhanced lipophilicity impacts solubility |
Advanced: What mechanistic insights explain contradictions in reported yields for bromination steps?
Methodological Answer:
Discrepancies often arise from:
- Substituent Electronic Effects: The trifluoromethyl group’s strong electron-withdrawing nature can slow bromination kinetics, leading to incomplete reactions unless excess Br₂ or prolonged reaction times are used .
- Competitive Side Reactions: Bromine may attack the methoxy group if steric protection is inadequate. Using bulky solvents (e.g., DMF) or low temperatures (−10°C) suppresses this .
Resolution Strategy:
- Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .
- Compare alternative brominating agents (e.g., NBS vs. Br₂) to balance reactivity and selectivity .
Advanced: How can computational methods predict the compound’s bioactivity or material properties?
Methodological Answer:
- DFT Calculations: Model electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior or charge-transfer potential in materials science .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) by leveraging the trifluoromethyl group’s hydrophobicity and halogen bonding .
- QSAR Studies: Correlate substituent effects (e.g., Br vs. Cl) with observed bioactivity in analogs to prioritize synthetic targets .
Case Study:
Docking simulations of this compound with cytochrome P450 enzymes revealed steric clashes due to the methoxy group, suggesting modified derivatives for improved binding .
Advanced: What strategies address low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Optimization: Use Pd(PPh₃)₄ with chelating ligands (e.g., XPhos) to enhance stability in Suzuki-Miyaura couplings .
- Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity in Buchwald-Hartwig aminations .
- Protection/Deprotection: Temporarily protect the amine group (e.g., as an acetanilide) to prevent catalyst poisoning .
Data-Driven Approach:
- Screen solvents (e.g., toluene vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to maximize turnover .
Advanced: How do structural modifications influence its potential as a pharmacophore?
Methodological Answer:
- Trifluoromethyl Group: Enhances metabolic stability and membrane permeability. Replace with -CF₂H to tune lipophilicity .
- Methoxy Position: Relocating methoxy to C6 (from C5) alters hydrogen-bonding capacity, impacting target affinity .
- Bromine Replacement: Substitute Br with -CN or -SO₂CH₃ to modulate electron density and binding kinetics .
SAR Table (Selected Derivatives):
| Derivative | Modification | Bioactivity Trend |
|---|---|---|
| 2-Bromo-5-ethoxy analog | Ethoxy at C5 | Increased cytotoxicity (in vitro) |
| 2-Chloro-5-methoxy analog | Cl replaces Br | Reduced kinase inhibition |
| 2-Iodo-5-methoxy analog | Iodo replaces Br | Enhanced radiocontrast potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
